molecular formula C15H21NO B2912363 (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2228824-10-8

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No.: B2912363
CAS No.: 2228824-10-8
M. Wt: 231.339
InChI Key: XLVOOPVDGINFQF-UHFFFAOYSA-N
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Description

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2228824-10-8) is a high-purity chemical building block of significant interest in medicinal chemistry and antibacterial research. This compound features a spirocyclic architecture, a three-dimensional structure prized in drug discovery for its conformational rigidity and potential to improve physicochemical properties . Recent scientific studies highlight the value of the 6-azaspiro[3.4]octane scaffold as a key structural component in the development of novel antibacterial agents. Research published in the International Journal of Molecular Sciences demonstrates that ciprofloxacin congeners incorporating this specific spirocyclic amine periphery exhibit potent activity against a panel of clinically relevant, antibiotic-resistant ESKAPE pathogens . These derivatives showed minimum inhibitory concentration (MIC) values comparable to ciprofloxacin itself against several bacterial strains, establishing the 6-azaspiro[3.4]octane core as a promising pharmacophore for antibiotic development . Furthermore, spirocyclic compounds of this nature are also investigated as potential therapeutics for central nervous system (CNS) diseases and cancer, underscoring their broad utility in pharmaceutical design . As a versatile synthetic intermediate, this compound provides researchers with a critical starting material for the synthesis and exploration of new bioactive molecules. This product is intended for research applications in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use. The compound is supplied with batch-specific certificate of analysis. For specific shipping and storage recommendations, please contact customer service.

Properties

IUPAC Name

(6-benzyl-6-azaspiro[3.4]octan-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-11-14-10-16(12-15(14)7-4-8-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVOOPVDGINFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol typically involves the following steps:

    Formation of the Azaspiro Ring: The azaspiro ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted piperidine derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azaspiro ring system.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Potential Applications References
This compound ~C15H21NO2 ~247.34 g/mol 6-Benzyl, 8-hydroxymethyl Spiro[3.4]octane core Synthetic intermediate
8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane C19H21NO3 311.38 g/mol 6-Phenoxymethyl, 2,5-dioxa Spiro[3.4]octane with ether linkages Not specified
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate C17H23NO2 273.37 g/mol 8-Ethyl ester Ester functional group Precursor for further derivatization
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate C14H23NO3 261.34 g/mol 6-tert-Butoxycarbonyl (Boc), 8-hydroxymethyl Boc-protected spiroamine Protecting-group strategy in synthesis
3-Oxa-8-azabicyclo[3.2.1]octane derivatives Varies Varies Bicyclic framework, variable substituents Rigid bicyclo[3.2.1] structure BCL6 inhibition (e.g., compound 4 in )
Key Observations:
  • Polarity and Solubility : The hydroxymethyl group in the target compound increases polarity compared to ethyl ester () or tert-butyl-protected analogs (). This may enhance aqueous solubility but reduce membrane permeability.
  • Functional Group Diversity: Substituents like phenoxymethyl () or ethyl ester () alter electronic and steric profiles, influencing reactivity and biological interactions.

Biological Activity

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in a bicyclic framework and a hydroxymethyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. The following sections will explore the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H22_{22}N2_2O
  • Molecular Weight : Approximately 231.33 g/mol
  • Functional Groups : Hydroxymethyl (-CH2_2OH), benzyl group

The presence of the hydroxymethyl group contributes to the compound's reactivity, allowing it to participate in various chemical reactions that may enhance its biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, making it a candidate for further investigation in therapeutic applications.

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive5 mg/mL
Enterococcus faecalisActive4 mg/mL
Klebsiella pneumoniaeModerate activity10 mg/mL
Acinetobacter baumanniiModerate activity15 mg/mL

These findings suggest that the compound may interact with bacterial cell membranes or specific targets within bacterial cells, disrupting their function.

Antiviral Activity

Research indicates potential antiviral effects of this compound, particularly against viruses that affect human health. Its structural features allow it to bind effectively to viral proteins, inhibiting their function.

The biological activity of this compound is believed to be mediated through:

  • Receptor Interaction : The compound can bind to neurotransmitter receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Hydrogen Bonding : The hydroxymethyl group facilitates hydrogen bonding with biological macromolecules, enhancing its interaction with target sites.
  • Modulation of Signaling Pathways : Studies suggest that derivatives of this compound may modulate key signaling pathways involved in cell proliferation and apoptosis, indicating potential applications in cancer therapy.

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against ESKAPE pathogens, a group known for their antibiotic resistance. The compound's structure was found to enhance its binding affinity to bacterial targets, suggesting a mechanism for its efficacy.

Study 2: Molecular Docking Simulations

Molecular docking studies have provided insight into how this compound interacts with specific proteins involved in viral replication. These simulations indicated strong binding affinities, supporting the hypothesis of its antiviral potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via spiroannulation reactions. For example, reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzylamine derivatives under reflux in dry benzene (80°C, 3 hours) forms the spiro core. Subsequent functionalization with methanol groups may involve hydroxylation or reduction steps .
  • Key Variables : Solvent choice (e.g., anhydrous THF or benzene), temperature, and stoichiometry of reagents (e.g., NaH as a base) significantly impact yield and purity. Recrystallization from anhydrous THF is recommended for purification .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve the spirocyclic structure and stereochemistry using SHELX programs (e.g., SHELXL for refinement). Crystallization conditions must optimize for single-crystal growth (e.g., slow evaporation in THF/hexane mixtures) .
  • Spectroscopy : IR confirms hydroxyl and amine groups; UV-Vis and NMR (¹H/¹³C) verify aromatic benzyl and spirocyclic moieties. Compare spectral data with analogous spiro compounds (e.g., tert-butyl 6-azaspiro[3.4]octan-8-yl carbamate) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Profile : The benzyl group may oxidize under prolonged exposure to air. Store in inert atmospheres (N₂/Ar) at –20°C. Stability tests via TGA/DSC can assess decomposition temperatures. Avoid acidic/basic conditions to prevent ring-opening of the spiro structure .

Advanced Research Questions

Q. How does the spiro[3.4]octane core influence the compound’s reactivity in catalytic or medicinal applications?

  • Mechanistic Insights : The rigid spiro scaffold imposes steric constraints, affecting binding to biological targets (e.g., enzymes). Computational modeling (DFT or MD simulations) can predict interactions with active sites, such as PI 3-Kα inhibitors .
  • Experimental Validation : Conduct SAR studies by modifying the benzyl or methanol groups. Compare activity against control compounds lacking the spiro core .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : If NMR signals for diastereomers overlap, use chiral HPLC or Mosher’s ester analysis to differentiate enantiomers. For ambiguous mass spectrometry peaks, high-resolution MS (HRMS) or tandem MS/MS clarifies fragmentation patterns .

Q. How can computational methods optimize the synthesis of enantiopure this compound?

  • Workflow :

Retrosynthetic Analysis : Tools like Synthia or ASKCOS identify viable pathways, prioritizing atom economy.

Transition State Modeling : Predict enantioselectivity using Gaussian or ORCA for key steps (e.g., asymmetric reduction).

Machine Learning : Train models on spiro compound datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .

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